4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533869-19-1

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2943825
CAS Number: 533869-19-1
Molecular Formula: C20H21ClN4O4S
Molecular Weight: 448.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

Compound Description: This compound was synthesized as part of a series of oxadiazole analogues and investigated for its antimicrobial and anticancer activities []. It displayed notable anticancer activity against HOP-92 cells (non-small cell lung cancer) with a growth inhibition of 34.14% at a concentration of 10 µM. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

Compound Description: Another compound from the series of oxadiazole analogues, this derivative also exhibited anticancer activity []. Notably, it showed growth inhibition against HOP-92 cells (non-small cell lung cancer) at 10 µM concentration, with a percentage inhibition of 35.29%. [] Furthermore, it demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

Compound Description: This oxadiazole derivative, part of a broader investigation into the synthesis and biological evaluation of new analogues, demonstrated antiproliferative activity []. It showed notable anticancer effects against HOP-92 cells (non-small cell lung cancer) with a growth inhibition of 31.59% at 10 µM concentration. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description: This compound, belonging to the same series of oxadiazole analogues, was evaluated for its antimicrobial activity []. It exhibited strong antibacterial activity, demonstrating a minimum inhibitory concentration (MIC) of 4-8 µg/mL. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (36)

Compound Description: Developed as a novel inhibitor of calcium release-activated calcium (CRAC) channels, this compound demonstrated potent and selective activity []. It displayed a remarkable pharmacokinetic profile and performed well in in vivo rheumatoid arthritis (RA) models, prompting its selection as a clinical candidate for treating inflammatory diseases []. It exhibited a good safety profile in Phase 1 clinical trials with healthy volunteers. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound was structurally characterized by X-ray crystallography, revealing key features such as the dihedral angles between the aromatic rings and the oxadiazole ring []. Crystal packing analysis showed the presence of N-H...O and N-H...S hydrogen bonds linking the molecules. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound was studied using X-ray crystallography to determine its detailed molecular structure, revealing the angles between the oxadiazole ring and the phenyl and chlorobenzene rings []. The crystal packing analysis showed the molecules linked by N-H...O hydrogen bonds, forming chains that propagate along a specific crystallographic direction. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound was investigated for its thermodynamically stable crystalline modifications []. This study focused on developing stable formulations of the compound, specifically in suspension form, which highlights its pharmaceutical relevance.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, featuring both thiazole and oxadiazole rings, was synthesized and evaluated for its antibacterial properties []. It demonstrated significant antibacterial activities, prompting further investigation into its structure-activity relationship (SAR) and potential as a lead compound for developing new antibacterial agents []. Computational studies, including QSAR and molecular docking, were also performed to understand its mode of interaction with bacterial targets. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides

Compound Description: This series of fourteen novel compounds, featuring a 1,3,4-oxadiazol-2-yl moiety linked to a 3,6-dihydropyridin-1(2H)-yl group, were synthesized and evaluated for their anti-inflammatory and anticancer activities [, ].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound was elucidated, revealing details about its molecular geometry and intermolecular interactions []. The analysis highlighted the dihedral angle between the benzamide group and the oxadiazole ring, as well as the hydrogen bonding patterns in the crystal lattice. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound, featuring both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, was investigated for its nematocidal activity against Bursaphelenchus xylophilus []. It exhibited good nematocidal activity, significantly inhibiting nematode movement and causing physiological disruptions. []

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: This compound, similar to compound 4i, incorporates both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings. It also demonstrated promising nematocidal activity against Bursaphelenchus xylophilus, comparable to that of commercial nematicides []. It effectively inhibited nematode movement and caused detrimental physiological effects. []

6-Butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (10b)

Compound Description: This compound, possessing a complex structure with a pyrrolo[3,4-d]pyridazinone core linked to a 1,3,4-oxadiazole ring, was investigated for its anti-inflammatory activity []. It showed promising results in a carrageenan-induced paw edema model in rats, suggesting potential as an anti-inflammatory agent with reduced gastrointestinal toxicity compared to traditional NSAIDs [].

6-Butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (13b)

Compound Description: Similar to compound 10b, this compound features a pyrrolo[3,4-d]pyridazinone core connected to a 1,3,4-oxadiazole ring. It also demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats []. It exhibited a favorable safety profile with no apparent gastrointestinal or renal toxicity, suggesting potential as a new anti-inflammatory drug. []

5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione (10)

Compound Description: This compound, with a 1,3,4-oxadiazole ring linked to a nitroimidazole group, was synthesized as a key intermediate for developing new antimicrobial agents []. It served as a precursor for subsequent modifications, highlighting its versatility in synthetic chemistry.

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles (13)

Compound Description: This series of compounds, featuring a 1,3,4-thiadiazole ring connected to a nitroimidazole group, were synthesized and evaluated for their antimicrobial activities [].

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline (4g)

Compound Description: This oxadiazole derivative was designed based on known tubulin polymerization inhibitors and evaluated for its anticancer activity []. It exhibited significant anticancer activity against multiple cancer cell lines, demonstrating a broad range of activity and potential as a lead compound for further drug development. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex compound, incorporating both a 1,3,4-oxadiazole and a pyrazolone ring, was synthesized and characterized as part of a study exploring new 1,3,4-oxadiazole-containing pyrazolones and 2-azetidinones for their potential antimicrobial activity [].

1-Ethyl-7-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O1)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and evaluated for its biological activities []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O2)

Compound Description: Synthesized from nalidixic acid, this compound, similar to O1, incorporates a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process that involved the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O3)

Compound Description: This compound, synthesized from nalidixic acid, features a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O4)

Compound Description: This compound, also synthesized from nalidixic acid, features a 1,3,4-oxadiazole ring connected to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

N-(4-(5-(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (O5)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O6)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and studied for its biological activities [].

1-Ethyl-3-(5-(3-methoxy-4-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O7)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring linked to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O8)

Compound Description: This compound, synthesized from nalidixic acid, incorporates a 1,3,4-oxadiazole ring attached to a naphthyridinone core []. It was prepared through a multi-step process that involved the formation of a hydrazone intermediate.

1-Ethyl-7-methyl-3-(5-p-tolyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O9)

Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a naphthyridinone core, was synthesized from nalidixic acid and studied for its biological activities []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

1-Ethyl-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O10)

Compound Description: Synthesized from nalidixic acid, this compound features a 1,3,4-oxadiazole ring linked to a naphthyridinone core []. It was prepared through a multi-step process involving the formation of a hydrazone intermediate.

[Ir(ppy)2(PhOXD)] (1)

Compound Description: This is an iridium(III) complex containing 2-phenylpyridine (ppy) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (PhOXD) ligands []. This complex was designed and synthesized for use in organic light-emitting diodes (OLEDs), exhibiting green emission with a photoluminescence quantum yield of 0.42 in a doped PMMA film. []

[Ir(ppy)2(POXD)] (2)

Compound Description: Another iridium(III) complex, this compound contains 2-phenylpyridine (ppy) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide (POXD) ligands []. It was synthesized for use in OLEDs and displayed green emission with a photoluminescence quantum yield of 0.52 in a doped PMMA film. [] OLED devices based on this complex demonstrated high efficiency and low efficiency roll-off. []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L741,626)

Compound Description: This compound is a selective D2 and D3 receptor antagonist that was used to investigate the signaling pathways involved in dopamine-mediated phosphorylation of Akt and GSK-3β [, ]. It effectively blocked the effects of dopamine on these kinases, suggesting the involvement of D2 and D3 receptors in these signaling cascades. [, ]

(3aR,9bS)-N[4-(8-cyano-1,3a,4,9b-tetrahydro-3H-benzopyrano[3,4-c]pyrrole-2-yl)-butyl] (4-phenyl)benzamide (S33084)

Compound Description: This compound is a potent, selective, and competitive dopamine D3 receptor antagonist, highlighting its potential for investigating the role of D3 receptors in various physiological processes and disease states [, ]. It effectively blocked the effects of the D3 receptor agonist PD128,907 in both neurochemical and electrophysiological experiments, demonstrating its ability to modulate dopaminergic signaling [].

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) (1)

Compound Description: This compound, a benzamide derivative with a 4-chlorophenylpiperazine moiety, was initially reported as a potent and selective dopamine D4 receptor ligand []. It was modified to explore structural features that could enhance its affinity for the dopamine D3 receptor, leading to the identification of several high-affinity D3 ligands. []

Properties

CAS Number

533869-19-1

Product Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.92

InChI

InChI=1S/C20H21ClN4O4S/c1-3-4-13-25(2)30(27,28)15-11-9-14(10-12-15)18(26)22-20-24-23-19(29-20)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,24,26)

InChI Key

KVHQXKOQPVFTTQ-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.